Semicarbazide, 1-formyl-4-(1-naphthyl)-
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Overview
Description
Semicarbazide, 1-formyl-4-(1-naphthyl)-: is an organic compound with the molecular formula C({12})H({11})N({3})O({2}) It is a derivative of semicarbazide, featuring a naphthyl group attached to the semicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-formyl-4-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with formic acid and semicarbazide. The process can be summarized as follows:
Formation of Naphthylamine Derivative: 1-naphthylamine is reacted with formic acid to form N-formyl-1-naphthylamine.
Reaction with Semicarbazide: The N-formyl-1-naphthylamine is then reacted with semicarbazide under controlled conditions to yield semicarbazide, 1-formyl-4-(1-naphthyl)-.
The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of semicarbazide, 1-formyl-4-(1-naphthyl)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1-formyl-4-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert it into different semicarbazide derivatives.
Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different semicarbazide derivatives.
Scientific Research Applications
Semicarbazide, 1-formyl-4-(1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which semicarbazide, 1-formyl-4-(1-naphthyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: The parent compound, which lacks the naphthyl group.
1-Naphthylamine: A precursor in the synthesis of semicarbazide, 1-formyl-4-(1-naphthyl)-.
N-formyl-1-naphthylamine: An intermediate in the synthesis process.
Uniqueness
Semicarbazide, 1-formyl-4-(1-naphthyl)- is unique due to the presence of both the semicarbazide and naphthyl moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and exhibit potentially useful biological activities not seen in simpler analogs.
Properties
CAS No. |
102339-04-8 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(naphthalen-1-ylcarbamoylamino)formamide |
InChI |
InChI=1S/C12H11N3O2/c16-8-13-15-12(17)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,13,16)(H2,14,15,17) |
InChI Key |
AILGPMRVRXMDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC=O |
Origin of Product |
United States |
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